Methyl 5-(2-formylphenyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-formylphenyl)pent-2-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of pentenoic acid and features a formyl group attached to a phenyl ring, which is further connected to a pentenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-formylphenyl)pent-2-enoate typically involves the reaction of 2-formylphenylboronic acid with methyl 5-bromopent-2-enoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-formylphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: 5-(2-carboxyphenyl)pent-2-enoic acid.
Reduction: Methyl 5-(2-hydroxyphenyl)pent-2-enoate.
Substitution: Methyl 5-(2-aminophenyl)pent-2-enoate.
Scientific Research Applications
Methyl 5-(2-formylphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-formylphenyl)pent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylpent-2-enoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl 5-(2-formylphenyl)pent-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 5-(2-hydroxyphenyl)pent-2-enoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and biological activities.
Uniqueness
Methyl 5-(2-formylphenyl)pent-2-enoate is unique due to the presence of both a formyl group and a pentenoate ester, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Properties
CAS No. |
835597-89-2 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 5-(2-formylphenyl)pent-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)9-5-4-7-11-6-2-3-8-12(11)10-14/h2-3,5-6,8-10H,4,7H2,1H3 |
InChI Key |
PWQQQQIQIBOLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.